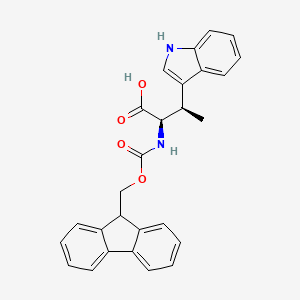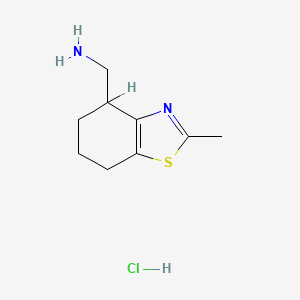
6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with chlorine, a hydrazine group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under controlled conditions. The introduction of the chlorine and trifluoromethyl groups can be achieved through halogenation and trifluoromethylation reactions, respectively. The hydrazine group is usually introduced in a later step through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydrazine (NaN₂H₄) and trifluoromethylating agents like trifluoromethyl iodide (CF₃I).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce additional functional groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which 6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine
4-Chlorobenzotrifluoride
Uniqueness: 6-Chloro-3-hydrazinyl-4-(trifluoromethyl)pyridazine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, in particular, contributes to its electron-withdrawing characteristics, making it different from other pyridazine derivatives.
Properties
Molecular Formula |
C5H4ClF3N4 |
|---|---|
Molecular Weight |
212.56 g/mol |
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C5H4ClF3N4/c6-3-1-2(5(7,8)9)4(11-10)13-12-3/h1H,10H2,(H,11,13) |
InChI Key |
KHMUOCZEEULIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


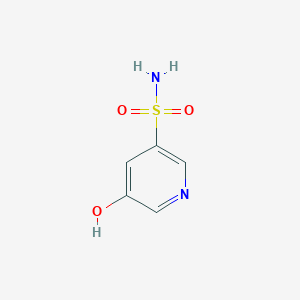
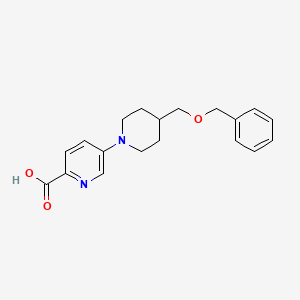
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)
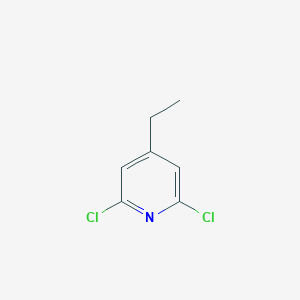

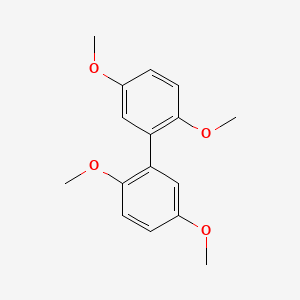
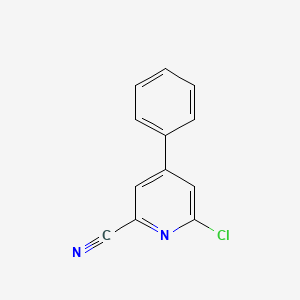
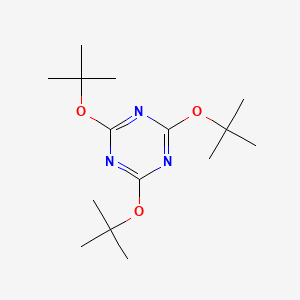
![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid](/img/structure/B15364143.png)
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)


